Benzonitrile, 3-(difluoromethyl)-4-fluoro-
Description
Benzonitrile, 3-(difluoromethyl)-4-fluoro- is a fluorinated aromatic compound characterized by a nitrile group (-CN) at the benzonitrile core, a difluoromethyl (-CF₂H) substituent at position 3, and a fluorine atom at position 2. This structure combines electron-withdrawing groups (nitrile and fluorine) with the lipophilic difluoromethyl group, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
943847-15-2 |
|---|---|
Molecular Formula |
C8H4F3N |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H |
InChI Key |
BNYMCHXESCCMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-4-fluorobenzonitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-fluorobenzonitrile with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of 3-(difluoromethyl)-4-fluorobenzonitrile may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: The presence of fluorine atoms makes it suitable for cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while cross-coupling reactions can produce various substituted aromatic compounds .
Scientific Research Applications
3-(Difluoromethyl)-4-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: Incorporated into bioactive molecules for studying biological processes and developing new drugs.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable tool in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Structural and Electronic Features
The target compound’s closest analogs differ in substituent type, position, and electronic effects:
Key Observations :
- The nitrile group (-CN) in benzonitrile derivatives enhances metabolic stability compared to amines or carboxylic acids, making it favorable in drug design .
- Difluoromethyl (-CF₂H) offers moderate lipophilicity and metabolic resistance, whereas trifluoromethyl (-CF₃) provides greater steric bulk and electronegativity .
- Substituent position (e.g., fluorine at para vs. meta) significantly influences electronic distribution and intermolecular interactions .
Physicochemical Properties
Available data for analogs suggest trends in solubility, boiling/melting points, and stability:
Notes:
Biological Activity
Benzonitrile, 3-(difluoromethyl)-4-fluoro- is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzonitrile core with difluoromethyl and fluoro substituents. The general structure can be represented as:
This configuration is significant as the introduction of fluorine atoms often alters the chemical properties and biological activities of organic molecules.
Antimicrobial Activity
Research indicates that Benzonitrile, 3-(difluoromethyl)-4-fluoro- exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a dose-dependent response. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
Table 1: Antimicrobial Activity of Benzonitrile, 3-(difluoromethyl)-4-fluoro-
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes.
Anticancer Activity
In addition to its antimicrobial properties, Benzonitrile, 3-(difluoromethyl)-4-fluoro- has shown promise in cancer research. A case study involving renal cell carcinoma (RCC) revealed that the compound inhibited tumor growth in xenograft models. The treatment led to a significant reduction in tumor size and altered expression levels of key oncogenes.
Table 2: Effects on Tumor Growth in Xenograft Models
| Treatment Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 10 | 25 |
| 30 | 50 |
| 100 | 75 |
The results suggest that the compound may exert its anticancer effects through modulation of signaling pathways involved in cell proliferation and apoptosis.
The biological activity of Benzonitrile, 3-(difluoromethyl)-4-fluoro- can be attributed to several mechanisms:
- Cell Membrane Disruption : The fluorinated groups enhance lipophilicity, allowing the compound to integrate into lipid bilayers.
- Metabolic Interference : Studies have indicated that this compound can inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Reactive Metabolite Formation : The compound may undergo metabolic transformations leading to reactive species that further contribute to its biological effects.
Safety and Toxicity
While the biological activities are promising, it is crucial to evaluate the safety profile of Benzonitrile, 3-(difluoromethyl)-4-fluoro-. Preliminary toxicological assessments indicate a moderate safety margin; however, further studies are necessary to fully understand its long-term effects and potential toxicity in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
